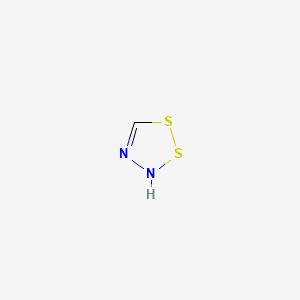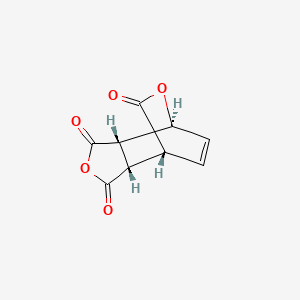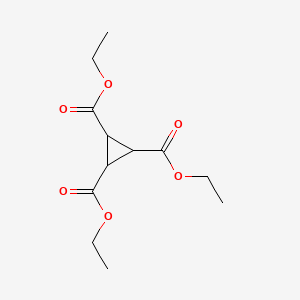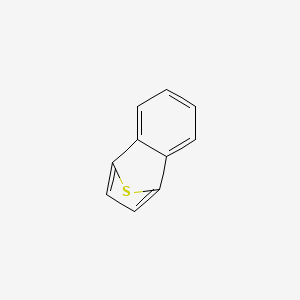
3H-1,2,3,4-Dithiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3H-1,2,3,4-Dithiadiazole is a heterocyclic compound characterized by a five-membered ring containing two sulfur atoms and two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: The traditional synthesis of 3H-1,2,3,4-Dithiadiazole involves the reduction of dithiadiazolium cations. These cations are typically obtained by the reaction of nitriles with thiazyl chloride. The reaction proceeds as follows: [ 2 RCN + 4 NSCl \rightarrow 2 [RCN_2S_2]+Cl- + Cl_2 + N_2 ] For large-scale syntheses, a mixture of ammonium chloride and sulfur dichloride under a chlorine atmosphere can be used as a substitute for thiazyl chloride, although the yields are generally lower .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory-scale methods but are optimized for higher yields and cost-effectiveness. This often involves the use of more readily available and less expensive reagents, as well as optimized reaction conditions to maximize product yield .
Chemical Reactions Analysis
Types of Reactions: 3H-1,2,3,4-Dithiadiazole undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Halogens such as chlorine or bromine can oxidize this compound to form dithiadiazolium cations. [ 2 RCN_2S_2 + X_2 \rightarrow 2 [RCN_2S_2X- ]
Reduction: Reducing agents like iodide or thiocyanate can reduce dithiadiazolium cations to form the neutral dithiadiazole. [ 2 [RCN_2S_2]^+ + I^- \rightarrow 2 RCN_2S_2 + I_2 ]
Major Products: The major products of these reactions include dithiadiazolium salts and neutral dithiadiazole compounds, which can further react to form various derivatives .
Scientific Research Applications
3H-1,2,3,4-Dithiadiazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Derivatives of this compound have shown potential as antimicrobial, antiviral, and antifungal agents.
Mechanism of Action
The mechanism of action of 3H-1,2,3,4-Dithiadiazole and its derivatives often involves interaction with biological membranes and proteins. For example, certain derivatives can disrupt lipid bilayers and affect ion channel function, leading to antimicrobial effects . The molecular targets and pathways involved in these actions are still under investigation, but they are believed to include membrane lipids and ion channels .
Comparison with Similar Compounds
1,3-Thiazine: Another heterocyclic compound with similar biological activities.
Thiohydrazide: Known for its antimicrobial and antifungal properties.
Uniqueness: 3H-1,2,3,4-Dithiadiazole is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms, which confer distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
289-09-8 |
|---|---|
Molecular Formula |
CH2N2S2 |
Molecular Weight |
106.18 g/mol |
IUPAC Name |
3H-dithiadiazole |
InChI |
InChI=1S/CH2N2S2/c1-2-3-5-4-1/h1,3H |
InChI Key |
WSYXFYIAMXEAJT-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNSS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-acetamidobenzoic acid;9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5H-purin-6-one;1-(dimethylamino)propan-2-ol](/img/structure/B14754662.png)





![Bicyclo[2.2.1]heptane-2,3-diyldimethanediyl dimethanesulfonate](/img/structure/B14754708.png)


![1,10-bis(3,5-dimethylphenyl)-12-hydroxy-4,4,7,7-tetramethyl-5,6-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine 12-oxide](/img/structure/B14754733.png)
